Home > Products > Screening Compounds P47441 > 3-Methylimidazo[1,2-b]pyridazine
3-Methylimidazo[1,2-b]pyridazine -

3-Methylimidazo[1,2-b]pyridazine

Catalog Number: EVT-498396
CAS Number:
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Sources

3-Methylimidazo[1,2-b]pyridazine is classified as a nitrogen-containing heterocycle. It is structurally related to other imidazo derivatives and is often explored in the context of medicinal chemistry for its potential as an active pharmaceutical ingredient. The compound can be sourced from various synthetic pathways that utilize readily available precursors.

Synthesis Analysis

The synthesis of 3-Methylimidazo[1,2-b]pyridazine typically involves the cyclocondensation of appropriate starting materials. One common method includes:

  1. Starting Materials: The synthesis often begins with 3-amino-6-chloropyridazine and 1,3-dichloroacetone.
  2. Reflux Conditions: The reaction is carried out in a solvent such as 1,2-dimethoxyethane at elevated temperatures (around 90 °C) to facilitate cyclocondensation.
  3. Nitration Step: Following cyclocondensation, a nitration reaction using concentrated nitric acid and sulfuric acid can introduce a nitro group at the desired position on the pyridazine ring.
  4. Substitution Reactions: Further modifications can be performed by substituting halogen atoms with various functional groups to yield derivatives with enhanced biological activity.

For instance, one study describes the synthesis of 2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine through a sequence involving chloromethylation followed by nucleophilic substitution using sodium benzenesulfinate as a reagent .

Molecular Structure Analysis

The molecular structure of 3-Methylimidazo[1,2-b]pyridazine features a fused ring system that includes both imidazole and pyridazine moieties. Key structural characteristics include:

  • Molecular Formula: C7_7H7_7N3_3
  • Molecular Weight: Approximately 135.15 g/mol
  • Functional Groups: The presence of methyl and nitrogen-containing groups contributes to its reactivity and biological interactions.
  • Geometric Configuration: The compound exhibits specific stereochemistry that can influence its binding affinity to biological targets.

The structural integrity allows for multiple points of substitution, which can be exploited to create derivatives with tailored pharmacological profiles.

Chemical Reactions Analysis

3-Methylimidazo[1,2-b]pyridazine participates in various chemical reactions that are significant for its functionalization:

  1. Electrophilic Aromatic Substitution: The nitrogen atoms in the ring can act as nucleophiles or electrophiles in substitution reactions.
  2. Nucleophilic Substitution Reactions: The halogen substituents can be replaced with other nucleophiles, enhancing the compound's versatility.
  3. Reduction Reactions: Nitro groups can be reduced to amines, altering the compound's properties and biological activity.

These reactions are crucial for modifying the compound to enhance its therapeutic efficacy or reduce toxicity.

Mechanism of Action

The mechanism of action for 3-Methylimidazo[1,2-b]pyridazine derivatives often revolves around their interaction with specific biological targets:

  • Kinase Inhibition: Some derivatives have shown potential as inhibitors of certain kinases involved in cellular signaling pathways, which are critical for cancer progression and other diseases .
  • Antimicrobial Activity: Compounds based on this scaffold have been explored for their antiparasitic properties, targeting pathways unique to parasites .
  • Cognitive Effects: Research suggests that some derivatives may influence neurotransmitter systems relevant to conditions like schizophrenia .

Understanding these mechanisms is essential for developing effective therapeutic agents based on this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methylimidazo[1,2-b]pyridazine include:

  • Solubility: Typically soluble in polar organic solvents; solubility may vary based on substituents.
  • Melting Point: Specific melting point data may vary by derivative but generally falls within a moderate range indicative of heterocycles.
  • Stability: Stability under various conditions (e.g., pH variations) is crucial for pharmaceutical applications.

These properties influence the compound's formulation and application in drug development.

Applications

3-Methylimidazo[1,2-b]pyridazine has several notable applications in scientific research:

  • Drug Development: Its derivatives are being investigated as potential drugs targeting various diseases, including cancer and infectious diseases.
  • Biological Research: The compound serves as a scaffold for synthesizing novel compounds with desired biological activities.
  • Pharmacological Studies: Understanding its interactions within biological systems aids in elucidating mechanisms underlying various pathologies.
Synthetic Methodologies and Optimization Strategies

Multi-Step Catalytic Coupling Approaches for Core Scaffold Assembly

The construction of the imidazo[1,2-b]pyridazine core relies heavily on sequential catalytic transformations. A prominent route involves nucleophilic aromatic substitution (SNAr) at the C6 position of halogenated precursors, followed by Suzuki-Miyaura cross-coupling at C3. This approach enables the introduction of diverse aryl and heteroaryl groups critical for biological activity. For example, 3-methylimidazo[1,2-b]pyridazines with morpholine or piperazine substituents at C6 are synthesized via SNAr using cesium carbonate as a base in acetonitrile/water (3:1), achieving yields >85% [7]. Subsequent Suzuki coupling with boronic acids under Pd catalysis installs pharmacophores like indazole or biaryl groups at C3, forming advanced intermediates for kinase inhibitors [2] [7].

Table 1: Catalytic Methods for Imidazo[1,2-b]pyridazine Core Assembly

Reaction SequenceCatalyst SystemKey IntermediateYield Range
SNAr + Suzuki CouplingPd(PPh₃)₄, K₂CO₃6-(Morpholino)-3-iodo derivative78-92%
Reductive Amination + CyclizationNaBH₃CN, AcOH3-Aminopyridazine precursor65-80%
Bromination + SNArNBS, then Cs₂CO₃3-Bromo-6-fluoro derivative70-88%

The regioselectivity of these reactions is controlled by electronic modulation from C6 halogens (Cl, Br, I), which direct cross-coupling to C3. Iodo derivatives exhibit superior reactivity over chloro analogues in Pd-mediated steps due to enhanced oxidative addition kinetics [7].

Palladium-Catalyzed Cross-Coupling Reactions in Derivative Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable for introducing structural diversity at the C3 position of the imidazo[1,2-b]pyridazine scaffold. Suzuki-Miyaura couplings with arylboronic acids employ Pd(OAc)₂/XantPhos catalyst systems in toluene/water mixtures, enabling the installation of sterically hindered biaryl groups essential for TAK1 inhibition (e.g., 3-(4-trifluoromethylphenyl) derivatives) [7]. Similarly, Buchwald-Hartwig aminations utilize Pd₂(dba)₃/SPhos with Cs₂CO₃ in dioxane to attach aminopyridine substituents, yielding analogues with sub-nanomolar activity against Giardia lamblia [2] [5].

Ligand selection critically influences efficiency:

  • Bidentate phosphines (XantPhos, DPEPhos): Suppress protodehalogenation in electron-deficient substrates
  • Dialkylbiarylphosphines (SPhos): Enable room-temperature couplings of heteroaryl chlorides
  • Palladacycle precatalysts: Reduce induction periods in low-catalyst-loading (0.5 mol%) processes [5]

Table 2: Ligand Optimization in Pd-Catalyzed C3 Functionalization

Ligand ClassRepresentative ExampleOptimal SubstrateTurnover Frequency
Bidentate PhosphinesXantPhosArylboronic acids120 h⁻¹
Monodentate PhosphinesSPhosHeteroaryl amines85 h⁻¹
N-Heterocyclic CarbenesIPr·HClSterically hindered boronic acids65 h⁻¹

Halogenation Strategies for Intermediate Generation in Medicinal Chemistry

Regioselective halogenation provides handles for downstream functionalization of the imidazo[1,2-b]pyridazine core. Electrophilic bromination at C3 using N-bromosuccinimide (NBS) in DMF achieves >90% selectivity for 3-bromo-2,6-dimethylimidazo[1,2-b]pyridazine, as confirmed by crystallographic analysis [10]. This regiocontrol stems from the inherent electron density distribution, where C3 exhibits the highest nucleophilicity in methyl-substituted analogues. Alternatively, direct iodination employs I₂/CuI in DMSO at 80°C, producing 3-iodo derivatives essential for radical cyclization cascades in tetracyclic scaffolds [7] [9].

Halogenated intermediates serve dual purposes:

  • Cross-coupling substrates: 3-Bromo derivatives undergo Pd-mediated amination with azaindoles (yield: 76%)
  • Direct-acting pharmacophores: 3-Iodo analogues exhibit enhanced antimicrobial potency due to halogen bonding with target enzymes [9]

Notably, bromination of active methyl groups at C2 or C6 precedes heterocycle closure. For instance, α-bromination of 2-acetyl-5-nitrothiophene with pyridinium tribromide generates key precursors for imidazo[1,2-b]pyridazine annulation [7].

Solvent and Base Selection in Reaction Efficiency Optimization

Solvent polarity and Brønsted basicity profoundly impact reaction rates and selectivity in imidazo[1,2-b]pyridazine synthesis. Polar aprotic solvents (DMF, MeCN) optimize SNAr displacements at C6 by solubilizing inorganic bases (K₂CO₃, Cs₂CO₃) and stabilizing anionic transition states. Contrastingly, ethereal solvents (THF, 2-Me-THF) improve Suzuki coupling yields by 15–20% versus DMF due to enhanced transmetalation kinetics [5] [7].

Base effects are particularly pronounced:

  • Carbonate bases (Cs₂CO₃): Preferred for SNAr with weakly nucleophilic amines (morpholine, piperazine)
  • Organic bases (DIPEA): Minimize dehalogenation side reactions in Pd-catalyzed steps
  • Fluoride sources (TBAF): Enable desilylation-cyclization cascades in one pot [2]

Table 3: Solvent/Base Systems for Key Transformations

Reaction TypeOptimal SolventOptimal BaseRate Enhancement
SNAr at C6MeCN/H₂O (3:1)Cs₂CO₃4.2× vs. DMF
Suzuki Coupling at C3Toluene/EtOH (5:1)K₃PO₄3.1× vs. DMSO
Reductive AminationMeOHNaBH₃CN/AcOHNot quantified

Microwave irradiation in dimethylacetamide (DMA) reduces reaction times from hours to minutes (<20 min) for SNAr steps, achieving near-quantitative conversion while suppressing dimerization byproducts [7].

Telescoped Processes for Streamlined Synthesis of Complex Analogues

Telescoping multiple transformations without intermediate isolation significantly enhances synthetic efficiency for imidazo[1,2-b]pyridazine libraries. A notable example involves:

  • Copper-catalyzed cyclization: 2-Aminopyridazines + α-bromoketones → 6-bromoimidazo[1,2-b]pyridazines
  • In situ SNAr: Addition of morpholine at 50°C
  • Direct Suzuki coupling: Without purification, using Pd(PPh₃)₄/Na₂CO₃

This sequence reduces purification steps by 70% and increases overall yield to 65% (vs. 42% stepwise) for TAK1 inhibitors like 3-(1H-indazol-5-yl)-6-(4-methylpiperazin-1-yl) derivatives [7]. Similarly, telescoped bromination/amination sequences convert methyl-substituted cores directly to 3-aminomethyl analogues using NBS followed by dimethylamine in MeCN/H₂O [2].

Critical advantages of telescoping include:

  • Elimination of unstable intermediate handling (e.g., 3-bromo derivatives prone to hydrolysis)
  • 50% reduction in solvent waste streams
  • Compatibility with continuous-flow hydrogenation for nitro group reduction [7]

Properties

Product Name

3-Methylimidazo[1,2-b]pyridazine

IUPAC Name

3-methylimidazo[1,2-b]pyridazine

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C7H7N3/c1-6-5-8-7-3-2-4-9-10(6)7/h2-5H,1H3

InChI Key

STUIKRPNKBQEOQ-UHFFFAOYSA-N

SMILES

CC1=CN=C2N1N=CC=C2

Canonical SMILES

CC1=CN=C2N1N=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.